Dimethyl 2-{4-[(methylanilino)sulfonyl]-2-nitrophenyl}malonate
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Overview
Description
Dimethyl 2-{4-[(methylanilino)sulfonyl]-2-nitrophenyl}malonate is a complex organic compound with a unique structure that includes a sulfonyl group, a nitro group, and a malonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-{4-[(methylanilino)sulfonyl]-2-nitrophenyl}malonate typically involves multiple steps. One common method starts with the nitration of an aniline derivative to introduce the nitro group. This is followed by sulfonylation to attach the sulfonyl group. Finally, the malonate ester is introduced through a condensation reaction with dimethyl malonate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-{4-[(methylanilino)sulfonyl]-2-nitrophenyl}malonate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous acid or base solutions.
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Dimethyl 2-{4-[(methylanilino)sulfonyl]-2-nitrophenyl}malonate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Materials Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 2-{4-[(methylanilino)sulfonyl]-2-nitrophenyl}malonate depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The sulfonyl and nitro groups can participate in various biochemical pathways, influencing the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-{4-[(anilino)sulfonyl]-2-nitrophenyl}malonate
- Dimethyl 2-{4-[(ethylsulfonyl)-2-nitrophenyl}malonate
Uniqueness
Dimethyl 2-{4-[(methylanilino)sulfonyl]-2-nitrophenyl}malonate is unique due to the presence of the methylanilino group, which can influence its reactivity and interactions compared to similar compounds. This structural variation can lead to differences in its chemical behavior and applications.
Properties
IUPAC Name |
dimethyl 2-[4-[methyl(phenyl)sulfamoyl]-2-nitrophenyl]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O8S/c1-19(12-7-5-4-6-8-12)29(25,26)13-9-10-14(15(11-13)20(23)24)16(17(21)27-2)18(22)28-3/h4-11,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGIZXIQFYFDJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)C(C(=O)OC)C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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